

# 4-Methoxy-3-methylcinnoline chemical structure and properties

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## Compound of Interest

Compound Name: 4-Methoxy-3-methylcinnoline

Cat. No.: B15492013

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## Technical Guide: 4-Methoxy-3-methylquinoline

Disclaimer: Initial searches for "**4-Methoxy-3-methylcinnoline**" did not yield information on a compound with this specific name in publicly available chemical databases and scientific literature. It is possible that this is a rare compound or a misnomer. This guide will focus on the structurally related and documented compound, 4-Methoxy-3-methylquinoline.

## Introduction

Quinoline and its derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] These compounds form the core structure of many pharmaceuticals and bioactive molecules, exhibiting properties such as antimicrobial, anticancer, antimalarial, and anti-inflammatory effects.[2] The specific substitutions on the quinoline ring system play a crucial role in modulating the biological and physicochemical properties of these molecules. This guide provides a technical overview of the chemical structure, properties, and synthesis of 4-Methoxy-3-methylquinoline.

## Chemical Structure and Properties

4-Methoxy-3-methylquinoline is a heterocyclic aromatic compound. The core of the molecule is a quinoline ring system, which consists of a benzene ring fused to a pyridine ring. In this specific derivative, a methoxy group (-OCH<sub>3</sub>) is attached at the 4th position and a methyl group (-CH<sub>3</sub>) is attached at the 3rd position of the quinoline ring.

Chemical Structure:

Caption: 2D structure of 4-Methoxy-3-methylquinoline.

Table 1: Computed Physicochemical Properties of 4-Methoxy-3-methylquinoline

Property	Value	Source
IUPAC Name	4-methoxy-3-methylquinoline	PubChem
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	PubChem
InChI	InChI=1S/C11H11NO/c1-8-7-12-10-6-4-3-5-9(10)11(8)13-2/h3-7H,1-2H3	PubChem
InChIKey	VQWPXGXUDPUZIY-UHFFFAOYSA-N	PubChem
Canonical SMILES	<chem>CC1=C(C2=CC=CC=C2N=C1)OC</chem>	PubChem

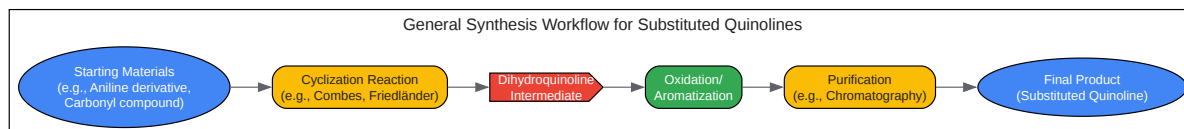
Note: The properties listed above are computationally derived and may differ from experimental values.

## Synthesis Protocols

The synthesis of quinoline derivatives can be achieved through various established methods. While a specific protocol for the direct synthesis of 4-Methoxy-3-methylquinoline was not found in the searched literature, general synthetic strategies for substituted quinolines can be adapted. Common methods include the Combes quinoline synthesis, the Conrad-Limpach synthesis, the Doebner-von Miller reaction, and the Friedländer synthesis.<sup>[3]</sup>

A plausible synthetic approach for a related, more complex quinoline, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, involves a one-pot three-component Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process.<sup>[1]</sup> This highlights a modern approach to constructing polysubstituted quinoline scaffolds.

Below is a generalized workflow for the synthesis of a substituted quinoline derivative, which could be adapted for 4-Methoxy-3-methylquinoline.



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Caption: Generalized workflow for the synthesis of substituted quinolines.

## Spectroscopic Data

While specific experimental spectroscopic data for 4-Methoxy-3-methylquinoline is not readily available, data for a related compound, 6-Methoxy-3-methyl-4-phenylquinoline, can provide insights into the expected spectral characteristics.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for 6-Methoxy-3-methyl-4-phenylquinoline

Data Type	Chemical Shift ( $\delta$ , ppm) and Multiplicity
$^1\text{H}$ -NMR (500 MHz, $\text{CDCl}_3$ )	8.70 (s, 1H), 8.01 (d, $J = 9.1$ Hz, 1H), 7.57-7.49 (m, 2H), 7.49-7.43 (m, 1H), 7.32-7.22 (m, 3H), 6.69 (d, $J = 2.8$ Hz, 1H), 3.67 (s, 3H), 2.22 (s, 3H)
$^{13}\text{C}$ -NMR (125 MHz, $\text{CDCl}_3$ )	157.7, 150.2, 145.0, 143.0, 137.1, 130.8, 129.1, 128.6, 128.5, 128.2, 127.8, 120.3, 104.0, 55.2, 17.6

Source: Supporting Information for a research article.

For 4-Methoxy-3-methylquinoline, one would expect characteristic signals for the methyl and methoxy protons in the  $^1\text{H}$  NMR spectrum, along with signals corresponding to the aromatic protons on the quinoline ring system. In the  $^{13}\text{C}$  NMR spectrum, distinct signals for the carbons of the quinoline core, the methyl group, and the methoxy group would be anticipated.

## Biological Activity and Potential Applications

The quinoline scaffold is a well-established pharmacophore in drug discovery.<sup>[2]</sup> Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including:

- Anticancer: Certain 4-anilinoquinoline derivatives have shown potent antitumor activities.<sup>[4]</sup>
- Antimicrobial: The quinoline core is present in several antimicrobial drugs.<sup>[2]</sup>
- Antimalarial: Quinine and chloroquine are classic examples of quinoline-based antimalarial agents.<sup>[2]</sup>
- Anti-inflammatory: Various quinoline derivatives have exhibited anti-inflammatory properties.<sup>[1]</sup>

While no specific biological data for 4-Methoxy-3-methylquinoline was identified, its structural similarity to other bioactive quinolines suggests it could be a candidate for biological screening in various therapeutic areas. The methoxy and methyl substitutions can influence the compound's lipophilicity and electronic properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

## Conclusion

4-Methoxy-3-methylquinoline is a substituted quinoline derivative with potential for further investigation in materials science and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, established synthetic routes for quinolines can likely be adapted for its preparation. The rich biological activity profile of the quinoline scaffold makes 4-Methoxy-3-methylquinoline an interesting candidate for future research and development in the pharmaceutical and chemical industries. Further experimental studies are required to fully characterize its physicochemical properties, biological activity, and potential applications.

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